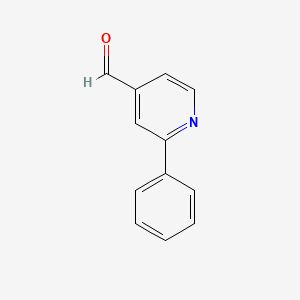

2-Phenylpyridine-4-carbaldehyde

Übersicht

Beschreibung

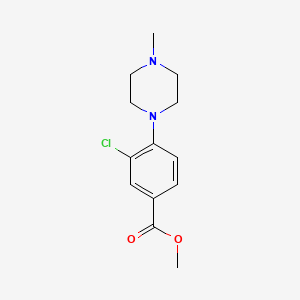

2-Phenylpyridine-4-carbaldehyde, also known as 2-phenylisonicotinaldehyde, is a chemical compound with the molecular formula C12H9NO and a molecular weight of 183.21 .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . Quantum chemical calculations can be made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .Wissenschaftliche Forschungsanwendungen

Formation and Fate of PhIP

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a product formed through the reaction involving phenylacetaldehyde (a Strecker aldehyde of phenylalanine) with creati(ni)ne, in the presence of formaldehyde and ammonia. This process is significantly influenced by both carbohydrates and lipids, suggesting their simultaneous contribution to the formation and fate of PhIP in foods upon processing and storage. This insight highlights the complex interactions between different food components during thermal processing, with implications for food safety and composition optimization (Zamora & Hidalgo, 2015).

Role in Reductive Amination

Reductive amination is an essential chemical reaction where an aldehyde, like 2-phenylpyridine-4-carbaldehyde, reacts with ammonia or an amine in the presence of a reducing agent and often a catalyst. This reaction is crucial for synthesizing primary, secondary, and tertiary alkyl amines, which are key functional groups in pharmaceuticals, agrochemicals, and materials. The review by Irrgang and Kempe (2020) emphasizes the importance of hydrogen as an attractive reducing agent for large-scale production due to its affordability and availability, underlining the role of catalysts in enhancing the efficiency of the reductive amination process (Irrgang & Kempe, 2020).

Fluorescent Chromophore Synthesis

The Ugi four-component reaction, which involves an aldehyde such as this compound, an amine, a carboxylic acid, and an isocyanide, is highlighted for its significance in synthesizing fluorescent chromophores. This reaction allows for multiple bond formations in a single step, facilitating the creation of functional chromophores with potential applications in bioimaging and sensors. The review by Rocha et al. (2020) discusses the challenges and opportunities in utilizing this reaction for developing new chromophores, emphasizing the need for further research into the reaction mechanism and catalytic systems to enhance the enantioselective production of these important compounds (Rocha, Rodrigues, & Neto, 2020).

Antioxidant Evaluation

The synthesis and antioxidant evaluation of isoxazolone derivatives, which can be derived from aldehydes like this compound, demonstrate their significant biological and medicinal properties. These compounds serve as intermediates for synthesizing a variety of heterocycles and exhibit potential as antioxidants. The study by Laroum et al. (2019) explores a simple and environmentally friendly procedure for preparing isoxazolones, highlighting their potential in developing treatments for oxidative stress-related diseases (Laroum, Boulcina, Bensouici, & Debache, 2019).

Eigenschaften

IUPAC Name |

2-phenylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-6-7-13-12(8-10)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHPGQZMGVLXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673508 | |

| Record name | 2-Phenylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214381-00-6 | |

| Record name | 2-Phenylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B595403.png)

![3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B595418.png)

![9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B595422.png)